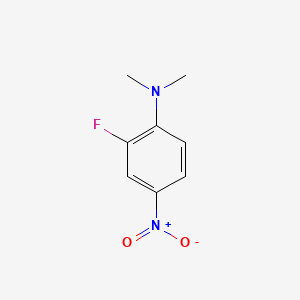

2-fluoro-N,N-dimethyl-4-nitroaniline

概要

説明

2-Fluoro-N,N-dimethyl-4-nitroaniline is a chemical compound with the molecular formula C8H9FN2O2 . It is used in various applications and forms complexes with cobalt (II), nickel (II), and copper (II) .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-N,N-dimethyl-4-nitroaniline is represented by the InChI code 1S/C8H9FN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 . This compound belongs to the class of organic compounds known as nitroanilines, which are compounds containing an aniline moiety, which is substituted at one or more positions by a nitro group .

Physical And Chemical Properties Analysis

2-Fluoro-N,N-dimethyl-4-nitroaniline has a molecular weight of 184.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学的研究の応用

Piezoelectric Applications

2-fluoro-N,N-dimethyl-4-nitroaniline is a piezoelectric organic superplastic and superelastic charge transfer molecular crystal that crystallizes in an acentric structure . It has been used in the fabrication of highly aligned poly-l-lactic acid polymer microfibers with embedded nanocrystals using the electrospinning technique . The composite fibers display an extraordinarily high piezoelectric output response, which is one of the highest among piezoelectric polymers and organic lead perovskites .

Mechanical Enhancement

The composite fibers made from 2-fluoro-N,N-dimethyl-4-nitroaniline exhibit an average increase of 67% in the Young modulus compared to polymer microfibers alone, reaching 55 MPa, while the tensile strength reaches 2.8 MPa . This makes it a valuable material for enhancing the mechanical properties of various structures.

Luminescent Applications

The fibers show solid-state blue fluorescence, important for emission applications, with a long lifetime decay (147 ns) lifetime decay . This makes 2-fluoro-N,N-dimethyl-4-nitroaniline a promising material for applications in solid-state blue emitters.

Energy Harvesting

The high piezoelectric output response of 2-fluoro-N,N-dimethyl-4-nitroaniline makes it promising for applications in energy harvesting through the piezoelectric effect .

Complex Formation

4-Fluoro-2-nitroaniline, a related compound, forms complexes with cobalt (II), nickel (II) and copper (II) . It’s possible that 2-fluoro-N,N-dimethyl-4-nitroaniline may have similar properties, making it useful in the study of metal-organic complexes.

Synthesis of Derivatives

4-Fluoro-2-nitroaniline has been used as a starting reagent in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine . Similarly, 2-fluoro-N,N-dimethyl-4-nitroaniline could be used in the synthesis of various derivatives, expanding its range of applications.

Safety and Hazards

将来の方向性

作用機序

Target of Action

Nitroanilines are generally known to interact with various enzymes and proteins within the cell .

Mode of Action

Nitroanilines, in general, are known to undergo enzymatic reduction within cells, which can lead to the formation of reactive species . These reactive species can then interact with cellular targets, leading to various effects .

Biochemical Pathways

Nitroanilines can potentially affect a variety of biochemical pathways due to their reactivity .

Pharmacokinetics

Nitroanilines are generally well-absorbed and can be distributed throughout the body . They are metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Nitroanilines can cause oxidative stress, dna damage, and other cellular effects due to the formation of reactive species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-fluoro-N,N-dimethyl-4-nitroaniline. For example, the compound is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle the product only in a closed system or provide appropriate exhaust ventilation . The compound should be stored at ambient temperatures .

特性

IUPAC Name |

2-fluoro-N,N-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXUWCWOGLFTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634902 | |

| Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N,N-dimethyl-4-nitroaniline | |

CAS RN |

65739-04-0 | |

| Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

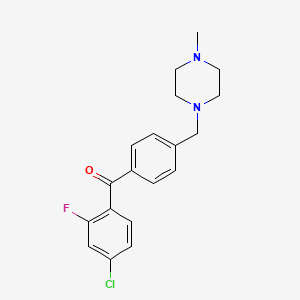

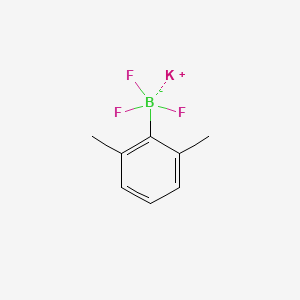

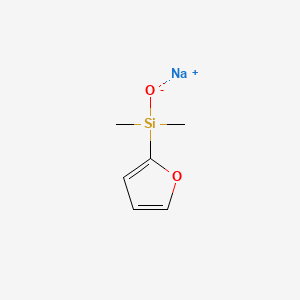

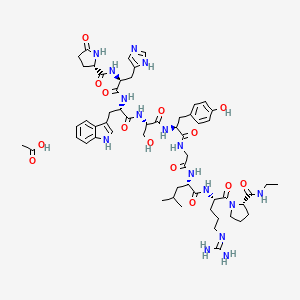

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)